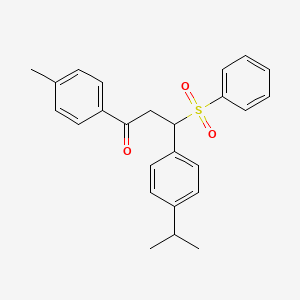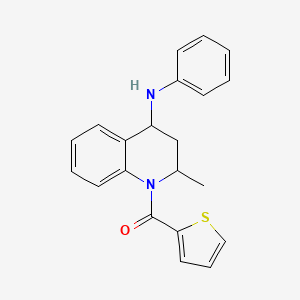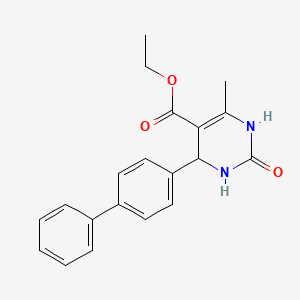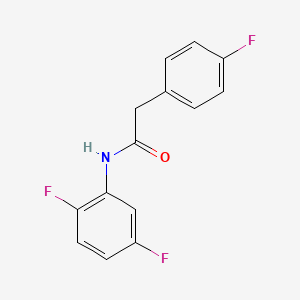
3-(4-isopropylphenyl)-1-(4-methylphenyl)-3-(phenylsulfonyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-isopropylphenyl)-1-(4-methylphenyl)-3-(phenylsulfonyl)-1-propanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as IPPP and is a ketone derivative of benzene. It has a molecular formula of C24H24O3S and a molecular weight of 400.52 g/mol.
Wirkmechanismus
The mechanism of action of IPPP is not well understood. However, it is believed to work by inhibiting certain enzymes in the body, leading to changes in cellular processes.
Biochemical and physiological effects:
IPPP has been found to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using IPPP in lab experiments include its high yield synthesis, its potential applications in a wide range of research areas, and its relatively low cost. However, the limitations of using IPPP include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
1. Further studies are needed to fully understand the mechanism of action of IPPP.
2. The potential applications of IPPP as a photosensitizer in photodynamic therapy should be explored further.
3. The use of IPPP as a fluorescent probe for the detection of certain molecules in biological systems should be investigated.
4. The potential applications of IPPP as a ligand in coordination chemistry should be explored further.
5. The toxicity of IPPP should be further investigated to determine its safety for use in scientific research.
Synthesemethoden
The synthesis of IPPP involves the reaction of acetone, 4-isopropylbenzaldehyde, 4-methylbenzaldehyde, and phenylsulfonyl chloride in the presence of a base catalyst. The reaction takes place under mild conditions and results in the formation of IPPP with a high yield.
Wissenschaftliche Forschungsanwendungen
IPPP has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of uses, including:
1. As a reagent in organic synthesis: IPPP can be used as a reagent in organic synthesis to form new compounds.
2. As a fluorescent probe: IPPP has been used as a fluorescent probe to detect the presence of certain molecules in biological systems.
3. As a photosensitizer: IPPP has been found to have potential applications as a photosensitizer in photodynamic therapy.
4. As a ligand: IPPP can be used as a ligand in coordination chemistry to form metal complexes.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-1-(4-methylphenyl)-3-(4-propan-2-ylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O3S/c1-18(2)20-13-15-22(16-14-20)25(29(27,28)23-7-5-4-6-8-23)17-24(26)21-11-9-19(3)10-12-21/h4-16,18,25H,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMMYCSVFJFIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-(phenylsulfonyl)-3-[4-(propan-2-yl)phenyl]propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B4959533.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4959541.png)
![2-(3-bromobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4959549.png)

![N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4959560.png)


![1-{2-[4-(2-methoxyphenoxy)butoxy]phenyl}ethanone](/img/structure/B4959571.png)

![5-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4959578.png)
![2-[(2,6-dimethylphenyl)amino]-2-oxoethyl dimethyldithiocarbamate](/img/structure/B4959596.png)

![1-(4-chlorophenyl)-5-{[(3,3-diphenylpropyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4959604.png)
